Propanenitrile, 2-methyl-2-nitroso-
Description
Its structure is CH₃-C(NO)(CN)-CH₃, making it a branched aliphatic nitrile with electrophilic nitroso functionality. Nitriles are widely utilized in industrial synthesis (e.g., rubber, adhesives) but are environmentally persistent and toxic due to cyanide release during metabolism .
Properties
CAS No. |
44513-62-4 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
2-methyl-2-nitrosopropanenitrile |
InChI |
InChI=1S/C4H6N2O/c1-4(2,3-5)6-7/h1-2H3 |
InChI Key |
DVKPTPWQEAHZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanenitrile (unsubstituted)
- Structure : CH₃CH₂CN.
- Key Differences : Lacks nitroso and methyl groups.
- Toxicity : NIOSH Recommended Exposure Limit (REL) = 6 ppm; metabolically releases cyanide, causing acute toxicity .
- Applications : Intermediate in acrylonitrile production, solvent.
- Degradation : Degraded by microbial nitrilases or hydrolases into carboxylic acids/ammonia .
2-Methyl-2-propenenitrile (CAS 126-98-7)
- Structure : CH₂=C(CH₃)CN.
- Key Differences : Unsaturated (double bond) vs. saturated nitroso derivative.
- Reactivity : The double bond enables polymerization (e.g., methacrylonitrile production).
- Toxicity: Limited data, but alkyl nitriles generally exhibit LD₅₀ values of 50–200 mg/kg (oral, rats) .
Chlorobenzylidene Malononitrile (CS Gas, CAS 2698-41-1)
- Structure : (ClC₆H₄CH=C(CN)₂).
- Key Differences: Aromatic dinitrile vs. aliphatic mononitrile.
- Applications : Riot control agent (lacrimatory properties) .
- Toxicity : Causes severe irritation; LC₅₀ (rat, inhalation) = 6,800 mg/m³ .
N-Methyl-N-nitrosoisopropylamine (CAS 30533-08-5)
- Structure: (CH₃)₂CH-N(NO)CH₃.
- Key Differences : Nitroso group on amine vs. carbon.
- Toxicity: Nitrosamines are potent carcinogens; this compound is mutagenic in vitro .
Propanenitrile, 2-[(4-bromophenyl)sulfonyl]-2-methyl (CAS 1178187-96-6)
- Structure : CH₃-C(CN)(SO₂C₆H₄Br)-CH₃.
- Key Differences : Sulfonyl substituent vs. nitroso.
- Applications : Likely intermediate in pharmaceuticals/agrochemicals due to sulfonyl group .
Comparative Data Table
Key Research Findings
- Reactivity : The nitroso group in 2-methyl-2-nitroso-propanenitrile likely increases electrophilicity, enabling nucleophilic attacks (e.g., with amines or thiols) compared to unsubstituted nitriles. This reactivity may complicate environmental degradation .
- Toxicity: While propanenitrile’s toxicity stems from cyanide release, the nitroso group may introduce additional mechanisms (e.g., DNA alkylation or nitroso-amine formation), though direct data is lacking.
- Environmental Fate: Nitriles resist biodegradation; nitroso derivatives may persist but could photodegrade faster due to -NO’s UV sensitivity .
Q & A
Q. Table 1: Synthetic Conditions for Analogous Nitroso Compounds
| Compound | Reaction Temp. (°C) | Solvent | Yield (%) | Key Intermediate |
|---|---|---|---|---|
| 2-Nitrosobenzaldehyde | 25–65 | Aprotic/Water | ~60 | Aci-nitro isomer |
| Di-tert-butylnitroxide | 25–65 | Gaseous phase | N/A | Radical intermediate |
Advanced Question: How do photochemical reaction mechanisms of 2-methyl-2-nitroso-propanenitrile vary with solvent polarity and wavelength?
Answer:
Photolysis of this compound proceeds via dual pathways depending on solvent:
- Aprotic solvents (e.g., hexane) : Dominated by di-tert-butylnitroxide radical formation through homolytic cleavage of the N–O bond. This intermediate is critical for subsequent dimerization or hydrogen abstraction reactions .
- Aqueous media (pH 3–8) : Favors cyclization to form benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates (e.g., nitroso hydrates). Time-resolved infrared spectroscopy (TRIR) confirms transient intermediates like 3 (hydrated nitroso) and 6 (carbonyl hydrate) .
- Wavelength dependence : Shorter wavelengths (UV-C) enhance radical yields, while visible light promotes nitroso-to-carbonyl conversion.
Q. Table 2: Photolysis Product Distribution
| Solvent | Major Product | Quantum Yield (%) | Dominant Pathway |
|---|---|---|---|
| Hexane | Di-tert-butylnitroxide | ~40 | Radical-mediated |
| Water (pH 7) | 2-Nitroso benzaldehyde | ~60 | Cyclization/hydration |
Advanced Question: How can researchers resolve contradictions in proposed reaction pathways for nitroso compounds?
Answer:
Conflicting mechanisms (e.g., radical vs. hydration pathways) are reconciled through:
- Isotopic labeling : ^18O-labeling in hydration studies distinguishes between solvent-derived and intrinsic oxygen in intermediates .
- Computational modeling : Density functional theory (DFT) maps potential energy surfaces to identify thermodynamically favored pathways. For example, aqueous-phase hydration is energetically favorable over radical recombination .
- Cross-validation : Combining laser flash photolysis (for kinetic data) with TRIR (structural insights) clarifies intermediate lifetimes and roles .
Basic Question: What structural features of 2-methyl-2-nitroso-propanenitrile influence its biological activity?
Answer:
The nitroso group and tert-butyl substitution are critical for bioactivity:
- Enzyme interactions : The nitroso moiety acts as a reversible inhibitor of cytochrome P450 enzymes by coordinating to heme iron.
- Cytotoxicity : Tert-butyl groups enhance membrane permeability, increasing cellular uptake. Comparative studies show analogs with 4-nitrophenyl substituents exhibit higher cytotoxicity than chlorine/amino derivatives .
Q. Table 3: Structure-Activity Relationships
| Substituent | Biological Activity | Key Interaction |
|---|---|---|
| 4-Nitro | High cytotoxicity | Heme coordination |
| 4-Chloro | Low cytotoxicity | Hydrophobic binding |
| 4-Amino | Moderate enzyme inhibition | Hydrogen bonding |
Advanced Question: What safety protocols are recommended for handling 2-methyl-2-nitroso-propanenitrile?
Answer:
- Toxicity data : While specific data for this compound is limited, structurally related nitriles (e.g., propanenitrile) have NIOSH RELs of 6 ppmv due to acute toxicity and cyanide release upon metabolism .
- Handling precautions :
- Waste disposal : Neutralize with alkaline hypochlorite to convert nitriles to less toxic carboxylates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
